molecular formula C15H12N2O B1623047 2-(1-Phenyl-1H-pyrazol-5-YL)phenol CAS No. 42089-79-2

2-(1-Phenyl-1H-pyrazol-5-YL)phenol

Cat. No.: B1623047
CAS No.: 42089-79-2
M. Wt: 236.27 g/mol
InChI Key: CFXSXOABKUKAOD-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-5-YL)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenol group. This compound is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium acetate, and is carried out in a solvent like ethanol or methanol. The reaction yields the desired pyrazole derivative in good quantities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-5-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the pyrazole ring results in dihydropyrazole derivatives.

Scientific Research Applications

2-(1-Phenyl-1H-pyrazol-5-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Phenyl-1H-pyrazol-5-YL)phenol exerts its effects involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The phenol group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate
  • 2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

Compared to these similar compounds, 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenol group at the 2-position of the pyrazole ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications .

Biological Activity

2-(1-Phenyl-1H-pyrazol-5-YL)phenol is a compound characterized by a phenolic structure linked to a pyrazole ring. Its unique chemical composition suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its antioxidant properties, antimicrobial effects, and potential applications in drug discovery.

Chemical Structure

The compound has the following chemical structure:

C13H11N2O\text{C}_{13}\text{H}_{11}\text{N}_2\text{O}

This structure features a phenolic group substituted at the 2-position with a pyrazole moiety, specifically having a phenyl group at the 1-position of the pyrazole.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes significantly to its potential therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results from these evaluations are summarized in the following table:

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Escherichia coli18125
Staphylococcus aureus15250
Bacillus subtilis2062.5
Proteus mirabilis17125

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, there is evidence suggesting that this compound may also possess anti-inflammatory effects . Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, with some derivatives showing significant inhibition zones comparable to standard antibiotics .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity using DPPH assay methods, demonstrating that compounds containing the pyrazole ring exhibited strong radical scavenging activity, potentially due to the electron-donating ability of the phenolic hydroxyl group.
  • Anti-inflammatory Mechanism Exploration : Research has focused on understanding how these compounds modulate inflammatory responses at the molecular level, with findings suggesting that they may inhibit pro-inflammatory cytokines .

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSXOABKUKAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425650
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42089-79-2
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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